3-Butoxybenzoyl chloride

Vue d'ensemble

Description

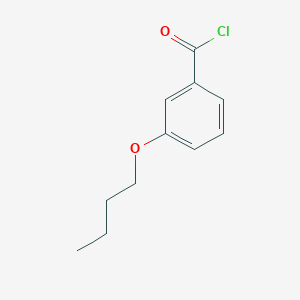

3-Butoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a specialty product used primarily in proteomics research . This compound is characterized by the presence of a benzoyl chloride group substituted with a butoxy group at the third position on the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Butoxybenzoyl chloride can be synthesized through the acylation of 3-butoxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions must be carefully controlled to avoid over-chlorination and to ensure complete conversion of the acid to the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Butoxybenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-butoxybenzoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions to form esters, amides, and thioesters, respectively.

Hydrolysis: Typically carried out in aqueous or alcoholic media at room temperature.

Reduction: Conducted in anhydrous conditions to prevent side reactions.

Major Products Formed:

Esters and Amides: Formed through nucleophilic substitution reactions.

3-Butoxybenzoic Acid: Formed through hydrolysis.

3-Butoxybenzyl Alcohol: Formed through reduction.

Applications De Recherche Scientifique

Chemical Synthesis

3-Butoxybenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is primarily utilized in the preparation of aromatic compounds , which have extensive applications in pharmaceuticals and agrochemicals. The compound can be used to synthesize esters , amides , and other functional derivatives through acylation reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Acylation | Esters | This compound + alcohol → Ester |

| Amide Formation | Amides | This compound + amine → Amide |

| Coupling Reactions | Biaryl Compounds | This compound + aryl halides → Biaryl |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed as a reagent for synthesizing active pharmaceutical ingredients (APIs). One notable application is in the development of antimicrobial agents and anti-inflammatory drugs . The compound's ability to introduce functional groups makes it valuable in modifying existing drug structures to enhance their efficacy.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing derivatives of fluoroquinolone antibiotics. The chlorinated compound was reacted with various amines to yield novel antimicrobial agents that exhibited improved activity against resistant bacterial strains .

Materials Science

In materials science, this compound is used in the production of polymeric materials and coatings . Its reactive nature allows it to participate in polymerization processes, leading to the formation of polymers with tailored properties.

Table 2: Applications in Materials Science

| Application Type | Material Type | Description |

|---|---|---|

| Polymer Synthesis | Polyurethanes | Used as a chain extender in polyurethane production |

| Coatings | Protective Coatings | Enhances adhesion and durability of coatings |

Environmental Considerations

While this compound has numerous applications, its environmental impact must be considered. The compound is classified as moisture-sensitive and requires careful handling to prevent hydrolysis, which can lead to the release of hydrochloric acid—a corrosive substance. Research into greener synthesis methods and safer handling practices is ongoing .

Mécanisme D'action

The mechanism of action of 3-butoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets include hydroxyl, amino, and thiol groups present in various substrates.

Comparaison Avec Des Composés Similaires

4-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of a butoxy group.

4-Fluorobenzoyl Chloride: Contains a fluorine atom instead of a butoxy group.

4-Methylbenzoyl Chloride: Features a methyl group in place of the butoxy group.

Uniqueness: 3-Butoxybenzoyl chloride is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the butoxy group is required for the desired chemical transformation.

Activité Biologique

3-Butoxybenzoyl chloride is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a butoxy group attached to a benzoyl chloride moiety, which contributes to its unique chemical reactivity and biological activity. The structural formula can be represented as:

This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent. For instance, studies have demonstrated its effectiveness against strains of Staphylococcus aureus and Candida albicans.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to altered cellular responses. For example, its ability to inhibit cyclooxygenase enzymes could explain its anti-inflammatory effects.

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated significant inhibitory effects at concentrations lower than those required for traditional antibiotics, indicating its potential as a new therapeutic agent .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute lung injury. The results showed that treatment with the compound reduced lung inflammation markers and improved pulmonary function compared to controls .

Propriétés

IUPAC Name |

3-butoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWJITZVIMLMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594162 | |

| Record name | 3-Butoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89790-29-4 | |

| Record name | 3-Butoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.